molecular formula C26H26N4O2 B5991815 [1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone

[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone

Cat. No.: B5991815
M. Wt: 426.5 g/mol
InChI Key: QHBOQLCFEIREFT-UHFFFAOYSA-N
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Description

[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a methoxynaphthalene moiety, a pyrazole ring, a piperidine ring, and a pyridine ring. The unique arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of [1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Methoxynaphthalene Moiety: The methoxynaphthalene group is introduced via a Friedel-Crafts alkylation reaction, where the naphthalene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Coupling with the Pyridine Ring: The final step involves coupling the piperidine intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxynaphthalene moiety, where the methoxy group is replaced by other nucleophiles such as halides or amines.

    Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki or Heck reaction, to form more complex molecules.

Scientific Research Applications

[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in disease pathways.

    Industry: It can be used in the development of new polymers, coatings, and other materials with unique properties.

Mechanism of Action

The mechanism of action of [1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to [1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone include:

    [1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-2-ylmethanone: This compound differs by the position of the pyridine ring, which may affect its reactivity and binding properties.

    [1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-4-ylmethanone: Another positional isomer, with potential differences in its chemical and biological activity.

    [1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-quinolin-3-ylmethanone: This compound features a quinoline ring instead of a pyridine ring, which may confer different properties and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct reactivity and interactions compared to its analogs.

Properties

IUPAC Name

[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-32-24-9-8-18-12-20(7-6-19(18)13-24)25-23(15-28-29-25)17-30-11-3-5-22(16-30)26(31)21-4-2-10-27-14-21/h2,4,6-10,12-15,22H,3,5,11,16-17H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBOQLCFEIREFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCCC(C4)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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